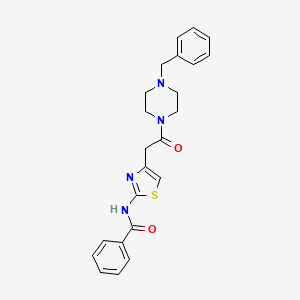

N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a compound that belongs to a class of organic molecules known for their potential pharmacological activities. The structure of the compound suggests that it contains a thiazole ring, a benzamide moiety, and a benzylpiperazine group, which are common structural features in molecules with anticonvulsant, antimicrobial, and anticancer properties.

Synthesis Analysis

The synthesis of related thiazole benzamide derivatives has been reported using various methods, including microwave-assisted synthesis, which is a rapid and efficient technique. For instance, a series of N-(2-oxo-2-(4-oxo-2-substituted thiazolidin-3ylamino)ethyl)benzamide derivatives were synthesized under microwave irradiation, which is a method that could potentially be adapted for the synthesis of this compound . Additionally, the reaction of carboxylic acid hydrazides with diacetic acid derivatives in water has been described as a 'green' synthesis approach for N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, which could be relevant for environmentally friendly synthesis routes .

Molecular Structure Analysis

The molecular structure of thiazole benzamide derivatives is characterized by the presence of non-covalent interactions such as π-π stacking and hydrogen bonding, which can influence their biological activity and supramolecular assembly. For example, the crystal structure of certain N-(thiazol-2-yl)benzamide derivatives revealed helical assemblies driven by π-π interactions and cyclic N–H⋯N and S⋯O interactions . These structural features are crucial for understanding the molecular interactions and potential binding modes of the compound within biological systems.

Chemical Reactions Analysis

Thiazole benzamide derivatives can undergo various chemical reactions, including cyclocondensation and condensation with aldehydes, to form new compounds with potential biological activities. For instance, the synthesis of 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides involved a condensation reaction followed by cyclocondensation with thioglycolic acid . These reactions are indicative of the chemical versatility of thiazole benzamide compounds and their potential for derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the phenyl ring, for example, can affect the compound's antimicrobial activity, with electron-donating groups enhancing the activity . Additionally, the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups has shown promising anticancer activity, suggesting that the physical and chemical properties of these compounds are conducive to biological activity .

Scientific Research Applications

Green Synthesis Approaches

Research into the synthesis of similar compounds, such as N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides, has been conducted with an emphasis on green chemistry principles. A study by Horishny and Matiychuk (2020) demonstrated the synthesis of these compounds using water as a reaction medium, aligning with green chemistry principles for environmental safety and efficiency (Horishny & Matiychuk, 2020).

Antimicrobial and Antiallergy Agents

Compounds with a thiazole nucleus have been explored for their antimicrobial properties. For instance, derivatives of N-(4-substituted-thiazolyl)oxamic acid have shown potent antiallergy activity in preclinical models, outperforming established drugs like disodium cromoglycate (Hargrave, Hess, & Oliver, 1983). Similarly, piperazine derivatives, which share structural similarities with the query compound, have been investigated for their antibacterial properties, highlighting the potential of these compounds in developing new antimicrobial agents (Pancechowska-Ksepko et al., 2008).

Anticancer Activity

The structural motifs present in the query compound are also found in molecules with documented anticancer activities. Benzothiazole derivatives, for instance, have been synthesized and evaluated for their efficacy against various cancer cell lines, providing a foundation for further research into related compounds (Gudipati, Anreddy, & Manda, 2011). The combination of thiazole and benzamide structures in a single molecule, as in the query compound, might offer unique interactions with biological targets, warranting further investigation.

Corrosion Inhibition

In the field of materials science, benzothiazole derivatives have been studied for their potential as corrosion inhibitors, protecting metals from corrosive environments. This application is particularly relevant in industrial settings where material longevity is critical. A study by Hu et al. (2016) on benzothiazole compounds demonstrated their effectiveness in inhibiting steel corrosion, suggesting that similar compounds could provide new avenues for corrosion protection research (Hu et al., 2016).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit significant antimicrobial activity , suggesting that the compound may target bacterial or fungal cells.

Mode of Action

It is suggested that similar compounds interact with their targets, leading to significant antibacterial and antifungal activity .

Biochemical Pathways

Similar compounds have been reported to exhibit significant antimicrobial activity , suggesting that the compound may affect pathways related to bacterial or fungal growth and proliferation.

Result of Action

Similar compounds have been reported to exhibit significant antimicrobial activity , suggesting that the compound may have a similar effect.

properties

IUPAC Name |

N-[4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c28-21(27-13-11-26(12-14-27)16-18-7-3-1-4-8-18)15-20-17-30-23(24-20)25-22(29)19-9-5-2-6-10-19/h1-10,17H,11-16H2,(H,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKRLZIAGUCXGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride](/img/structure/B2541117.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2541118.png)

![2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol](/img/structure/B2541120.png)

![4-ethyl-N-(3-(propylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2541121.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylpyrazine](/img/structure/B2541122.png)

![N-methyl-2-{[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2541124.png)

![(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2541126.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2541127.png)

![2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide](/img/structure/B2541131.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541133.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2541140.png)